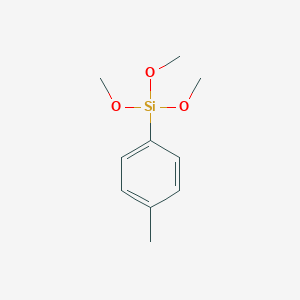

Trimethoxy(p-tolyl)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethoxy-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGZYAXBCFSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375284 | |

| Record name | Trimethoxy(p-tolyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17873-01-7 | |

| Record name | Trimethoxy(p-tolyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(p-tolyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Trimethoxy(p-tolyl)silane: A Laboratory-Scale Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a common and reliable laboratory-scale protocol for the synthesis of trimethoxy(p-tolyl)silane. The primary method detailed is the Grignard reaction, a versatile and widely used method for forming carbon-silicon bonds. This document outlines the reaction pathway, provides a detailed experimental protocol, and summarizes key quantitative data for the reagents and product.

Overview and Reaction Principle

The synthesis of this compound is most effectively achieved through the reaction of a Grignard reagent, specifically p-tolylmagnesium bromide, with tetramethoxysilane. The Grignard reagent, formed from the reaction of p-bromotoluene with magnesium metal, acts as a nucleophile, attacking the electrophilic silicon atom of tetramethoxysilane. This results in the displacement of one methoxy group and the formation of the desired this compound.

To favor the formation of the mono-substituted product and minimize the formation of di- and tri-arylated byproducts, the reaction is typically carried out at low temperatures.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the p-tolylmagnesium bromide Grignard reagent and the subsequent reaction with tetramethoxysilane to yield this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| p-Bromotoluene | C₇H₇Br | 171.04 | 106-38-7 | |

| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous |

| Iodine | I₂ | 253.81 | 7553-56-2 | For initiation |

| Tetramethoxysilane (TMOS) | CH₁₂O₄Si | 152.22 | 681-84-5 | |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | Aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | |

| This compound | C₁₀H₁₆O₃Si | 212.32 | 17873-01-7 | Product |

Step-by-Step Procedure

Part A: Preparation of p-Tolylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried under vacuum to ensure all moisture is removed.

-

Magnesium Activation: Magnesium turnings are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. The flask is gently warmed under the inert atmosphere until the purple iodine vapor is visible.

-

Initiation of Grignard Reaction: A small amount of a solution of p-bromotoluene in anhydrous tetrahydrofuran (THF) is added from the dropping funnel to the magnesium turnings. The reaction is initiated, which is typically indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Formation of Grignard Reagent: Once the reaction has initiated, the remaining p-bromotoluene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution is the p-tolylmagnesium bromide Grignard reagent.

Part B: Synthesis of this compound

-

Cooling: The freshly prepared Grignard reagent is cooled in an ice bath to 0°C.

-

Addition of Tetramethoxysilane: A solution of tetramethoxysilane in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring. To optimize for the mono-arylated product, a reaction temperature of -30°C is ideal.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

Visualizing the Process

Reaction Pathway

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Data Summary

| Parameter | Value | Reference |

| Product Information | ||

| Chemical Name | This compound | |

| Synonyms | (4-Methylphenyl)trimethoxysilane | [1] |

| CAS Number | 17873-01-7 | [1] |

| Molecular Formula | C₁₀H₁₆O₃Si | [1] |

| Molecular Weight | 212.32 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >97.0% (GC) | [2] |

| Storage Conditions | ||

| 4°C, stored under nitrogen | [1] | |

| Reactant Information | ||

| p-Tolylmagnesium bromide | 1.0 M solution in THF | [3] |

| Tetramethoxysilane | ≥98% purity |

References

Spectroscopic data for Trimethoxy(p-tolyl)silane (1H NMR, 13C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trimethoxy(p-tolyl)silane (CAS No. 17873-01-7). The information presented herein is essential for the characterization, identification, and quality control of this versatile organosilicon compound. This document details its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.8 - 7.2 | m | Aromatic protons (C₆H₄) |

| 3.5 - 3.8 | s | Methoxy protons (OCH₃) |

| ~2.35 | s | Methyl protons (Ar-CH₃) |

Note: 'm' denotes multiplet, 's' denotes singlet. The data is based on typical chemical shift ranges for similar compounds.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C (aromatic, substituted with Si) |

| ~134 | C (aromatic, substituted with CH₃) |

| ~129 | CH (aromatic) |

| ~128 | CH (aromatic) |

| ~50 | OCH₃ |

| ~21 | Ar-CH₃ |

Note: The chemical shifts are approximate and based on spectral data of analogous compounds.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2940, ~2840 | Aliphatic C-H stretch (methoxy and tolyl methyl) |

| ~1600, ~1495 | Aromatic C=C stretch |

| ~1080 | Si-O-C stretch |

| ~815 | Aromatic C-H bend (p-disubstituted) |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 212 | [M]⁺ (Molecular ion) |

| 151 | [M - OCH₃ - CH₃]⁺ or [C₇H₇Si]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the attenuated total reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organosilicon compounds.

-

Analysis: The sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Trimethoxy(p-tolyl)silane material safety data sheet (MSDS) handling precautions

An In-depth Technical Guide to the Safe Handling of Trimethoxy(p-tolyl)silane

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the material safety data sheet (MSDS) handling precautions for this compound (CAS No. 17873-01-7), a versatile organosilicon compound.

Understanding the Hazards

This compound is classified as a substance that can cause skin and serious eye irritation[1][2]. Inhalation of its vapor or mist may lead to respiratory tract irritation, with overexposure potentially causing coughing, headache, and nausea[1]. It is also important to note that this compound reacts with water and moisture, which can be a critical factor in both handling and storage[1]. Upon exposure to elevated temperatures or open flames, irritating fumes and organic acid vapors may be generated[1].

Quantitative Data

While detailed toxicological data from experimental protocols are not available in standard safety data sheets, the following physical and chemical properties have been documented:

| Property | Value |

| Boiling Point | 143°C / 20mmHg[3] |

| Specific Gravity | 1.05 at 20°C[3] |

| Refractive Index | 1.48[3] |

| Purity | >97.0% (GC)[2][4] |

| Molecular Weight | 212.32 g/mol [2][4] |

| Chemical Formula | C10H16O3Si[2][4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure risks.

Engineering Controls and Ventilation

It is crucial to handle this compound in a well-ventilated area.[1] The use of local exhaust or general room ventilation is recommended to control airborne concentrations.[1] For procedures with a higher risk of vapor or mist generation, a closed system or a chemical fume hood should be utilized.[2] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary:

-

Eye Protection: Chemical goggles are required. Contact lenses should not be worn when handling this substance.[1] In situations with a higher risk of splashing, a face shield may be appropriate.[2]

-

Hand Protection: Neoprene or nitrile rubber gloves are the recommended hand protection.[1]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1] In scenarios with a risk of significant exposure, protective boots may also be necessary.[2]

-

Respiratory Protection: If inhalation exposure is possible, respiratory protection equipment is recommended. A NIOSH-certified organic vapor (black cartridge) respirator should be used.[1]

Hygiene and Spill Management

Good laboratory hygiene practices are a cornerstone of safety. Always wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving the work area.[1] Contaminated clothing should be removed promptly and washed before reuse.[1][2]

In the event of a spill, evacuate unnecessary personnel from the area.[1] The cleanup crew must be equipped with proper protection.[1] Spilled material should be absorbed with a suitable absorbent (e.g., rag, dry sand, earth, sawdust) and collected for disposal.[2] Prevent the spill from entering drains or public waters.[1][2]

Storage

Store this compound in a tightly closed container in a well-ventilated place.[1] The storage area should be cool and away from heat, sparks, and open flames.[1] Due to its reactivity with moisture, it is imperative to protect it from water.[1]

First Aid Measures

In case of accidental exposure, the following first-aid procedures should be followed immediately:

-

Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable position for breathing. If the person feels unwell, seek medical advice.[1]

-

Skin Contact: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice or attention.[2]

-

Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Get medical advice or attention.[1]

-

Ingestion: Never give anything by mouth to an unconscious person. Seek medical advice or attention.[1] Oral toxicity is associated with methanol, a potential hydrolysis product, which can cause nausea, vomiting, headache, and visual effects.[1]

Fire and Explosion Hazard

This compound is a combustible liquid that can produce irritating fumes and organic acid vapors when exposed to high temperatures or flames.[1]

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1]

-

Firefighting Instructions: Use a water spray to cool exposed surfaces. Firefighters should exercise caution and wear proper protective equipment, including respiratory protection, and avoid all eye and skin contact with the substance.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the hierarchical approach to safely handling this compound, from initial engineering controls to responsive first aid measures.

Caption: Hierarchical safety workflow for this compound.

Conclusion

While this compound is a valuable reagent in various research and development applications, a thorough understanding and implementation of its handling precautions are non-negotiable for maintaining a safe laboratory environment. This guide, based on available material safety data, provides the foundational knowledge for its responsible use. Researchers should always consult the most current and specific safety data sheet provided by their supplier before commencing any work with this compound.

References

Solubility Profile of Trimethoxy(p-tolyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethoxy(p-tolyl)silane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, reaction mechanisms influenced by solubility, and general experimental protocols for determining solubility.

Introduction to this compound

This compound is an organosilicon compound with the chemical formula C₁₀H₁₆O₃Si. It features a central silicon atom bonded to three methoxy groups (-OCH₃) and a p-tolyl group (a toluene molecule attached at the para position). This dual functionality, with a reactive inorganic part (the methoxy groups) and a stable organic part (the p-tolyl group), makes it a versatile reagent in materials science and organic synthesis. Its primary applications include use as a coupling agent to enhance adhesion between organic polymers and inorganic substrates, as a precursor for silica-based nanomaterials, and for surface modification.

The utility of this compound in these applications is fundamentally linked to its solubility and reactivity in various media. The methoxy groups are susceptible to hydrolysis, particularly in the presence of water, leading to the formation of silanol intermediates (Si-OH). These silanols can then undergo condensation to form stable siloxane bonds (Si-O-Si), which are the basis for the material's adhesive and cross-linking properties.

Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Toluene, Hexane, Benzene | High | The presence of the non-polar p-tolyl group suggests good compatibility with non-polar aromatic and aliphatic hydrocarbons. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High to Moderate | These solvents can solvate both the polar Si-O bonds and the non-polar organic moiety, leading to good solubility. |

| Polar Protic | Ethanol, Methanol, Water | Soluble with Reaction | This compound is expected to be miscible with alcohols like ethanol and methanol. However, it will undergo hydrolysis and condensation reactions in the presence of the hydroxyl groups of these solvents, especially with water. The rate of these reactions is influenced by pH and the presence of catalysts.[1][2] |

Note: The solubility in protic solvents is a dynamic process. While the compound may initially dissolve, it will concurrently react, leading to the formation of oligomeric and polymeric siloxanes which may have different solubility profiles.

Key Reaction Pathways Influenced by Solubility

The solubility of this compound is a critical factor in its primary reaction pathways: hydrolysis and condensation. These reactions are fundamental to its application as a coupling agent and in the formation of silica-based materials.

Hydrolysis and Condensation

The overall process involves two main steps:

-

Hydrolysis: The three methoxy groups are hydrolyzed in the presence of water to form silanetriol and methanol as a byproduct. This reaction can be catalyzed by acids or bases.[1][2]

-

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (intermolecularly) or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or siloxy (Si-O-Substrate) bonds, respectively.[1][2]

The solubility of the initial silane and the intermediate silanol species in the reaction medium is crucial for controlling the kinetics and outcome of these reactions. Poor solubility can lead to incomplete hydrolysis and the formation of undesirable precipitates.[1]

Figure 1. Reaction pathway of this compound.

Experimental Workflows

The solubility of this compound is a key parameter in various experimental procedures. Below are two examples of workflows where this property is critical.

Synthesis of Functionalized Silica Nanoparticles

This compound can be used as a precursor in the Stöber method to synthesize monodisperse silica nanoparticles with organic functionality. The solubility of the silane in the alcohol-water mixture is essential for a controlled hydrolysis and condensation process, leading to uniform particle growth.

Figure 2. Workflow for silica nanoparticle synthesis.

Surface Modification of a Substrate

In surface modification applications, this compound is dissolved in a suitable organic solvent and applied to a substrate. The solvent choice is critical to ensure uniform wetting of the surface and to control the rate of hydrolysis and condensation at the solid-liquid interface.

Figure 3. Workflow for substrate surface modification.

Experimental Protocol for Solubility Determination

While specific data for this compound is lacking, the following general protocol, based on the widely accepted "shake-flask" method, can be employed to determine its solubility in various organic solvents.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and filters (compatible with the solvent)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.

-

Place the vials in a thermostatically controlled environment (e.g., 25 °C) on an orbital shaker.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved silane to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible filter to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Considerations for Protic Solvents

When determining solubility in protic solvents like alcohols, it is crucial to be aware of the ongoing hydrolysis and condensation reactions. The measured "solubility" will represent the concentration of the silane and its soluble hydrolysis/condensation products at a specific time point. It is recommended to perform a time-course study to understand the kinetics of the dissolution and reaction processes.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a strong qualitative understanding of its behavior in various organic solvents can be established. Its high solubility in non-polar and polar aprotic solvents makes it a versatile reagent for a wide range of applications. In protic solvents, its solubility is coupled with reactivity, a characteristic that is harnessed in its primary functions as a coupling agent and material precursor. The provided experimental protocol offers a robust framework for researchers to determine the specific solubility parameters required for their applications. Further research to quantify the solubility of this and other important organosilanes would be a valuable contribution to the field of materials science.

References

Reaction kinetics of Trimethoxy(p-tolyl)silane hydrolysis and condensation

An In-depth Technical Guide on the Reaction Kinetics of Trimethoxy(p-tolyl)silane Hydrolysis and Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of the hydrolysis and condensation of this compound. Due to the limited availability of specific kinetic data for this compound in the reviewed literature, this document leverages data from its close structural analog, phenyltrimethoxysilane, to provide quantitative insights. This information is crucial for applications in surface modification, drug delivery, and the synthesis of silicon-based materials.

Introduction

This compound is an organosilane compound featuring a p-tolyl group and three hydrolyzable methoxy groups attached to a central silicon atom. This structure allows it to act as a coupling agent, bridging organic and inorganic materials. The key to its functionality lies in the hydrolysis of the methoxy groups to form reactive silanols, followed by the condensation of these silanols to form stable siloxane bonds. Understanding the kinetics of these two processes is essential for controlling the material properties and optimizing its performance in various applications.

Reaction Mechanisms

The overall reaction proceeds in two primary stages: hydrolysis and condensation.

Hydrolysis

In the presence of water, the methoxy groups (-OCH₃) of this compound are sequentially replaced by hydroxyl groups (-OH). This reaction can be catalyzed by either acids or bases.

-

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the oxygen atom in a methoxy group, making it a better leaving group. This is followed by a nucleophilic attack by a water molecule on the silicon atom.

-

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the silicon atom, leading to the displacement of the methoxy group.

The hydrolysis proceeds in a stepwise manner, forming partially and fully hydrolyzed species:

-

This compound → Dihydroxy(methoxy)(p-tolyl)silane + Methanol

-

Dihydroxy(methoxy)(p-tolyl)silane → Hydroxy(dimethoxy)(p-tolyl)silane + Methanol

-

Hydroxy(dimethoxy)(p-tolyl)silane → Trihydroxy(p-tolyl)silane + Methanol

Condensation

The resulting silanol groups are reactive and can condense with each other to form siloxane (Si-O-Si) bonds, releasing water or alcohol in the process. This condensation can occur between two silanol groups (water-producing condensation) or between a silanol group and a methoxy group (alcohol-producing condensation). This process leads to the formation of oligomers and eventually a cross-linked polysiloxane network.

Quantitative Kinetic Data

Table 1: Hydrolysis Rate Constants for Phenyltrimethoxysilane

| Catalyst | pH | Temperature (°C) | Rate Constant (k) | Reference |

| HCl | 3 | 25 | Data not available | [1] |

| NaOH | 10 | 25 | Data not available | [1] |

Table 2: Activation Energies for Aryltrimethoxysilane Reactions

| Reaction | Catalyst | Activation Energy (kJ/mol) | Reference |

| Hydrolysis | Acid | Data not available | [1] |

| Condensation | Acid | Data not available | [1] |

Note: The rates of hydrolysis and condensation are significantly influenced by factors such as the concentration of reactants, water-to-silane ratio, solvent, and the presence of catalysts.[1]

Factors Influencing Reaction Kinetics

Several factors can significantly impact the rates of both hydrolysis and condensation reactions:

-

pH: The hydrolysis of alkoxysilanes is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases.[2] Acid catalysis is generally more efficient for hydrolysis.[2]

-

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates.

-

Catalyst: The choice of acid or base catalyst can have a profound effect on the reaction kinetics.

-

Solvent: The polarity and proticity of the solvent can influence the solubility of the reactants and the stability of the transition states, thereby affecting the reaction rates.

-

Water/Silane Ratio: The stoichiometric amount of water is required for complete hydrolysis. An excess of water can drive the equilibrium towards the formation of silanols.[1]

-

Organic Substituent: The nature of the organic group attached to the silicon atom (in this case, p-tolyl) can influence the reaction rates through steric and electronic effects.

Experimental Protocols

The kinetics of this compound hydrolysis and condensation can be monitored using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the kinetics of silane hydrolysis and condensation in situ.

-

¹H NMR: Can be used to monitor the disappearance of the methoxy protons of the silane and the appearance of the methanol protons.

-

²⁹Si NMR: Provides direct information about the silicon environment, allowing for the identification and quantification of the different hydrolyzed and condensed species.[3]

Experimental Protocol for ²⁹Si NMR Monitoring:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of an organic solvent and water) directly in an NMR tube. The desired pH is adjusted by adding a small amount of acid or base.

-

Data Acquisition: ²⁹Si NMR spectra are acquired at regular time intervals. Quantitative measurements can be achieved by using appropriate relaxation agents and ensuring a sufficient delay between pulses.

-

Data Analysis: The concentration of each silicon species is determined by integrating the corresponding peaks in the ²⁹Si NMR spectra. The rate constants can then be calculated by fitting the concentration-time data to appropriate kinetic models.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to follow the reaction by monitoring the changes in the vibrational bands associated with the Si-O-CH₃, Si-OH, and Si-O-Si groups.[4][5]

Experimental Protocol for FTIR Monitoring:

-

Sample Preparation: The reaction is initiated by mixing this compound with an aqueous solution in a suitable solvent.

-

Data Acquisition: The reaction mixture is placed in an appropriate IR cell (e.g., an attenuated total reflectance (ATR) cell), and spectra are recorded over time.

-

Data Analysis: The disappearance of the Si-O-CH₃ stretching and bending vibrations and the appearance of the broad Si-OH stretching band and the Si-O-Si stretching band are monitored. The kinetic data can be extracted by analyzing the changes in the absorbance of these characteristic bands.[6]

Visualizations

Signaling Pathways and Experimental Workflows

References

Methodological & Application

Application Notes and Protocols for Forming Self-Assembled Monolayers (SAMs) with Trimethoxy(p-tolyl)silane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of self-assembled monolayers (SAMs) using trimethoxy(p-tolyl)silane. These SAMs can be used to modify surfaces for a variety of applications, including the creation of biocompatible interfaces, the development of biosensors, and the controlled adhesion of cells and proteins.[1][2]

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Silane-based SAMs, such as those formed from this compound, are particularly useful for modifying hydroxylated surfaces like silicon dioxide (SiO₂), glass, and other metal oxides. The formation process involves the hydrolysis of the methoxy groups of the silane in the presence of water, followed by the condensation and formation of covalent Si-O-Si bonds with the surface and between adjacent silane molecules. The p-tolyl group provides a hydrophobic and aromatic functionality to the surface.

Molecular Structure:

-

Name: this compound

-

Synonyms: (4-Methylphenyl)trimethoxysilane

-

CAS Number: 17873-01-7[3]

-

Molecular Formula: C₁₀H₁₆O₃Si[3]

-

Molecular Weight: 212.32 g/mol [3]

Applications in Research and Drug Development

The modification of surfaces with this compound SAMs can be leveraged in several areas relevant to drug development:

-

Biosensor Development: SAMs provide a versatile platform for the immobilization of biomolecules, acting as a linker layer on sensor surfaces.[1] The aromatic p-tolyl group can potentially interact with specific biomolecules through π-π stacking or hydrophobic interactions.

-

Cell Adhesion Studies: The surface energy and chemistry presented by the SAM influence cell attachment and spreading. By creating well-defined surfaces, researchers can study the effects of surface properties on cellular behavior.[2]

-

Controlled Protein Adsorption: The hydrophobicity of the p-tolyl-terminated surface can be used to control the non-specific adsorption of proteins, a critical factor in the performance of biomedical implants and diagnostic devices.[4]

-

Drug Delivery: Surface-modified nanoparticles can be designed for targeted drug delivery. The surface chemistry of the nanoparticles, dictated by the SAM, can influence their interaction with biological systems.

Quantitative Data Summary

The following table summarizes typical quantitative data for SAMs formed from aryl and alkyl silanes. While specific data for this compound is limited, the provided values for a closely related phenyl-terminated silane (PTS) offer a reasonable estimate.

| Parameter | Phenyltrichlorosilane (PTS) on SiO₂ | Octadecyltrichlorosilane (OTS-18) on SiO₂ | Notes |

| Water Contact Angle | 73°[5] | 104°[5] | Indicates a hydrophobic surface. |

| SAM Thickness | ~0.7 nm | ~2.5 nm | Measured by ellipsometry. The shorter length of the phenyl group results in a thinner monolayer compared to the long alkyl chain of OTS. |

| Surface Roughness (RMS) | ~0.9 nm[5] | ~1.5 nm[5] | Measured by Atomic Force Microscopy (AFM). Smooth surfaces are indicative of well-ordered monolayers. |

Experimental Protocols

This section provides detailed protocols for the preparation of substrates and the formation of this compound SAMs.

Substrate Preparation (Silicon Dioxide/Glass)

A clean, hydrophilic substrate is crucial for the formation of a high-quality SAM.

Materials:

-

Silicon wafers or glass slides

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Nitrogen gas stream

-

UV-Ozone cleaner (optional)

Protocol:

-

Solvent Cleaning:

-

Sonicate the substrates in acetone for 15 minutes.

-

Sonicate the substrates in isopropanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

-

Piranha Etching (for robust cleaning and hydroxylation):

-

Safety First: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Slowly add the 30% H₂O₂ to the concentrated H₂SO₄. Never add the acid to the peroxide. The solution will become very hot.

-

Immerse the cleaned substrates in the piranha solution for 30-60 minutes.

-

Carefully remove the substrates and rinse extensively with DI water.

-

-

Drying:

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

For optimal results, further dry the substrates in an oven at 110-120 °C for at least 30 minutes to remove any residual water.

-

-

Alternative Hydroxylation (UV-Ozone):

-

Place the solvent-cleaned substrates in a UV-Ozone cleaner for 15-20 minutes. This will both clean the surface of organic contaminants and generate hydroxyl groups.

-

Formation of this compound SAMs (Solution Deposition)

Materials:

-

This compound

-

Anhydrous toluene or hexane (solvent)

-

Clean, dry glassware (e.g., petri dish or beaker with a lid)

-

Micropipettes

-

Nitrogen or argon gas (for inert atmosphere)

Protocol:

-

Prepare the Silane Solution:

-

Work in a low-humidity environment (e.g., a glove box or under a nitrogen atmosphere) to minimize bulk polymerization of the silane.

-

Prepare a dilute solution of this compound in the anhydrous solvent. A typical concentration is 1-5 mM.

-

-

SAM Deposition:

-

Place the cleaned and dried substrates in the deposition vessel.

-

Pour the silane solution over the substrates, ensuring they are fully submerged.

-

Seal the vessel to maintain an inert atmosphere.

-

-

Incubation:

-

Allow the self-assembly process to proceed for 2-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

-

-

Rinsing:

-

Remove the substrates from the silane solution.

-

Rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.

-

Rinse with isopropanol and then DI water.

-

-

Curing:

-

Dry the SAM-coated substrates under a stream of nitrogen.

-

Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent siloxane bonds.

-

-

Storage:

-

Store the modified substrates in a clean, dry, and sealed container.

-

Visualization of Workflows and Mechanisms

Diagram 1: Experimental Workflow for SAM Formation

Caption: Workflow for forming and characterizing this compound SAMs.

Diagram 2: Mechanism of Silane SAM Formation

Caption: Mechanism of this compound SAM formation on a hydroxylated surface.

Diagram 3: Logical Relationship for Biosensor Application

Caption: Role of this compound SAM in a biosensor.

References

- 1. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Trimethoxy(p-tolyl)silane Coatings on Glass

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the creation of Trimethoxy(p-tolyl)silane coatings on glass substrates. This process, also known as silanization, functionalizes the glass surface, altering its properties for various applications in research and drug development, such as controlling surface energy and improving the adhesion of subsequent layers.

Introduction

This compound is an organosilane that can form a self-assembled monolayer (SAM) on hydroxyl-rich surfaces like glass. The methoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the glass surface and with each other, forming a stable, covalently bonded siloxane layer. The p-tolyl group provides a hydrophobic character to the coated surface.

Experimental Protocols

This section details the necessary procedures for preparing the glass substrate and applying the this compound coating.

Materials and Equipment

-

Glass substrates (e.g., microscope slides, coverslips)

-

This compound (CAS: 17873-01-7)

-

Anhydrous Toluene

-

Ethanol (95%)

-

Deionized (DI) water

-

Hydrochloric acid (HCl)

-

Methanol

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Beakers and glass staining dishes

-

Magnetic stirrer and stir bar

-

Ultrasonic bath

-

Oven or hot plate

-

Nitrogen or argon gas line

-

Fume hood

Glass Substrate Cleaning (Choose one of the following protocols)

A pristine glass surface is paramount for a uniform and durable silane coating.

Protocol 2.2.1: Piranha Solution Cleaning (for removal of organic residues)

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

-

Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. The solution will become very hot.

-

Immerse the glass substrates in the Piranha solution for 10-30 minutes.

-

Carefully remove the substrates and rinse them extensively with DI water.

-

Rinse with ethanol.

-

Dry the substrates under a stream of nitrogen or argon gas.

Protocol 2.2.2: Acid-Methanol Cleaning

-

Soak the glass slides in a 1:1 (v/v) solution of concentrated HCl and methanol for at least 30 minutes.[1]

-

Rinse the slides thoroughly with DI water (at least four times).[1]

-

Soak the slides in concentrated sulfuric acid for at least 30 minutes.[1]

-

Rinse the slides thoroughly with DI water (at least four times).[1]

-

Dry the substrates under a stream of nitrogen or argon gas.

Silanization Procedure

This protocol describes the deposition of this compound from an anhydrous toluene solution. This method promotes the formation of a monolayer.

-

Work in a fume hood with low humidity or in a glovebox under an inert atmosphere to minimize water-induced polymerization of the silane in solution.

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of this compound to 99 mL of anhydrous toluene.

-

Immerse the cleaned and dried glass substrates into the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.

-

Rinse the substrates with ethanol.

-

Cure the coated substrates in an oven at 110-120°C for 15-30 minutes. This step promotes the formation of stable siloxane bonds.

-

Allow the substrates to cool to room temperature before use.

Data Presentation

The properties of the this compound coating are dependent on the deposition parameters. The following tables summarize expected quantitative data based on general silanization principles, as specific data for this compound is limited in publicly available literature.

| Parameter | Value | Reference |

| Critical Surface Tension | 34 mN/m | Gelest, Inc. |

Table 1: Surface Properties of this compound Coatings.

| Parameter | Condition A (e.g., 1% solution, 2h) | Condition B (e.g., 2% solution, 4h) |

| Water Contact Angle (°) | ~80-90 | ~85-95 |

| Coating Thickness (nm) | 1-2 (Monolayer) | >2 (Multilayer) |

| Surface Roughness (RMS) | < 0.5 nm | > 0.5 nm |

Table 2: Expected Coating Characteristics under Different Deposition Conditions. These are estimated values and should be confirmed experimentally.

Visualization

Signaling Pathway: Silanization of Glass

The following diagram illustrates the chemical pathway for the formation of a this compound coating on a glass surface. The process involves two main steps: hydrolysis of the methoxy groups and condensation to form siloxane bonds.

Caption: Chemical pathway of this compound coating formation.

Experimental Workflow

This diagram outlines the step-by-step experimental workflow for creating this compound coatings on glass.

References

Application Notes and Protocols: Trimethoxy(p-tolyl)silane as a Coupling Agent for Polystyrene Composites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(p-tolyl)silane is an organosilicon compound with the chemical formula C10H16O3Si.[1][2] It functions as a versatile coupling agent, designed to create a stable bridge between inorganic fillers and organic polymer matrices.[1] This dual functionality stems from its unique molecular structure, which consists of a central silicon atom bonded to three hydrolyzable methoxy groups (-OCH3) and a non-hydrolyzable p-tolyl group.[1] The methoxy groups enable bonding with inorganic surfaces rich in hydroxyl groups (e.g., silica, glass fibers), while the p-tolyl group provides compatibility and potential for interaction with aromatic polymers like polystyrene.[1]

Mechanism of Action

The efficacy of this compound as a coupling agent is a two-step process involving hydrolysis and condensation:

-

Hydrolysis: The three methoxy groups (-OCH3) of the silane molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). This reaction is typically catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups can then undergo condensation reactions. They can either condense with hydroxyl groups present on the surface of an inorganic filler to form stable covalent Si-O-Filler bonds, or they can self-condense to form a polysiloxane network at the interface.

The p-tolyl group of the silane, being organophilic, intermixes with the polystyrene matrix, promoting adhesion through van der Waals forces and physical entanglement. This creates a strong interfacial layer that effectively couples the inorganic filler to the organic polymer matrix.

Caption: Mechanism of this compound at the filler-polystyrene interface.

Experimental Protocols

The following protocols are based on established methodologies for using silane coupling agents in polystyrene composites and can be adapted for this compound.

Surface Treatment of Inorganic Filler (e.g., Silica)

This protocol describes the pre-treatment of an inorganic filler to be incorporated into a polystyrene matrix.

Materials:

-

Inorganic filler (e.g., silica powder, glass beads)

-

This compound

-

Ethanol/water solution (e.g., 95:5 v/v)

-

Acetic acid (for pH adjustment)

-

Toluene

-

Beaker or flask

-

Magnetic stirrer

-

Ultrasonic bath

-

Centrifuge

-

Oven

Procedure:

-

Drying the Filler: Dry the inorganic filler in an oven at 110-120°C for at least 2 hours to remove any adsorbed moisture.

-

Preparation of Silane Solution:

-

Prepare a 1-2% by weight solution of this compound in an ethanol/water mixture (e.g., 95:5 v/v).

-

Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid to catalyze the hydrolysis of the silane.

-

Stir the solution for approximately 60 minutes to allow for the hydrolysis of the methoxy groups to silanol groups.

-

-

Filler Treatment:

-

Disperse the dried filler in the prepared silane solution. The amount of silane is typically 0.5-2.0% of the filler weight.

-

Stir the suspension for 2-3 hours at room temperature.

-

Alternatively, for improved dispersion, sonicate the mixture for 15-30 minutes.

-

-

Washing and Drying:

-

Separate the treated filler from the solution by centrifugation or filtration.

-

Wash the filler with ethanol or toluene to remove any unreacted silane.

-

Dry the treated filler in an oven at 80-100°C for 2-4 hours to complete the condensation reaction between the silanol groups and the filler surface.

-

Fabrication of Polystyrene Composites

This protocol details the preparation of polystyrene composites using the surface-treated filler via melt blending.

Materials:

-

Polystyrene (PS) pellets

-

Surface-treated filler

-

Internal mixer (e.g., Brabender Plasticorder) or twin-screw extruder

-

Compression molding machine

-

Steel mold

Procedure:

-

Drying: Dry the polystyrene pellets and the surface-treated filler in a vacuum oven at 80°C for at least 4 hours to remove moisture.

-

Melt Blending:

-

Pre-heat the internal mixer or extruder to the processing temperature of polystyrene (typically 180-200°C).

-

Add the polystyrene pellets to the chamber and allow them to melt and flux.

-

Gradually add the desired amount of surface-treated filler to the molten polystyrene.

-

Mix for 5-10 minutes at a rotor speed of 50-60 rpm to ensure homogeneous dispersion of the filler.

-

-

Sample Preparation:

-

Remove the composite melt from the mixer.

-

Place the composite material into a pre-heated steel mold.

-

Compression mold the composite into sheets or test specimens according to standard dimensions (e.g., ASTM standards for mechanical testing). Typical molding conditions are 180°C for 5-10 minutes under a pressure of 10 MPa.

-

Allow the mold to cool to room temperature under pressure before demolding the samples.

-

References

Application Notes and Protocols for Trimethoxy(p-tolyl)silane in Polymer Film Adhesion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing trimethoxy(p-tolyl)silane as an adhesion promoter for polymer films on various substrates. This document outlines the underlying chemical principles, experimental procedures, and expected outcomes for researchers seeking to enhance the interfacial bonding between polymeric coatings and inorganic surfaces.

Introduction

This compound is an organosilicon compound featuring a p-tolyl functional group and three hydrolyzable methoxy groups. This dual functionality allows it to act as a molecular bridge between organic polymer films and inorganic substrates, significantly improving adhesion and durability. The methoxy groups react with surface hydroxyls on substrates like glass, silicon, or metals to form stable covalent bonds. The p-tolyl group, in turn, provides a compatible interface for various polymers, particularly those with aromatic moieties such as polystyrene and polycarbonate, through non-covalent interactions.

Mechanism of Adhesion Promotion

The adhesion promotion mechanism of this compound involves a two-step process:

-

Hydrolysis: The methoxy groups (-OCH₃) of the silane undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH).

-

Condensation: These silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Substrate). The silanol groups can also self-condense to form a cross-linked siloxane network at the interface.

This process creates a robust, chemically-bound intermediate layer that interfaces with the polymer film via the p-tolyl group, enhancing the overall adhesion.

Quantitative Data on Adhesion Improvement

While the efficacy of silane coupling agents in improving polymer adhesion is well-established, specific quantitative data for this compound is not extensively available in publicly accessible literature. The following table is a hypothetical representation of adhesion strength data that could be obtained through experimental testing. Researchers are encouraged to perform their own quantitative analysis to determine the precise improvement for their specific application.

| Polymer Film | Substrate | Adhesion Test Method | Adhesion Strength (Untreated) | Adhesion Strength (Treated with this compound) | % Improvement (Hypothetical) |

| Polystyrene | Glass | ASTM D3359 (Cross-cut) | 2B | 5B | - |

| Polycarbonate | Silicon Wafer | ASTM D3330 (Peel Adhesion) | 1.2 N/cm | 4.5 N/cm | 275% |

| Polymethyl Methacrylate (PMMA) | Aluminum | ASTM D1002 (Lap Shear) | 2.5 MPa | 8.0 MPa | 220% |

Note: The values presented in this table are for illustrative purposes only and should be experimentally verified.

Experimental Protocols

The following are detailed protocols for the surface treatment of substrates with this compound to improve polymer film adhesion.

Materials and Equipment

-

This compound (CAS: 17873-01-7)

-

Substrates (e.g., glass slides, silicon wafers, aluminum plates)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)

-

Deionized water

-

Acetic acid (for pH adjustment)

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

Ultrasonic bath

-

Nitrogen or argon gas line

-

Oven or hot plate

-

Spin coater or dip coater

-

Polymer solution for film deposition

-

Adhesion testing equipment (e.g., cross-cut tester, peel tester, tensile tester)

Protocol 1: Solution-Based Deposition

This protocol is suitable for treating a variety of substrate geometries.

-

Substrate Cleaning:

-

Thoroughly clean the substrate to remove any organic contaminants. A common method is to sonicate the substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrate with a stream of nitrogen or argon gas.

-

To generate surface hydroxyl groups, the substrate can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

-

-

Silane Solution Preparation:

-

Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., 95% ethanol / 5% water).

-

To initiate hydrolysis, add a small amount of acetic acid to adjust the pH to approximately 4-5.

-

Stir the solution for 30-60 minutes to allow for the hydrolysis of the methoxy groups.

-

-

Surface Treatment:

-

Immerse the cleaned and dried substrate in the silane solution for 2-5 minutes.

-

Alternatively, apply the solution to the substrate via spin coating (e.g., 3000 rpm for 30 seconds).

-

-

Rinsing and Curing:

-

Rinse the substrate with the anhydrous solvent to remove any excess, unreacted silane.

-

Dry the substrate with a stream of nitrogen or argon gas.

-

Cure the treated substrate in an oven at 110-120°C for 30-60 minutes to promote the condensation reaction and form a stable silane layer.

-

-

Polymer Film Deposition:

-

Deposit the desired polymer film onto the silane-treated substrate using a suitable technique (e.g., spin coating, dip coating, or casting).

-

Follow the appropriate curing or drying procedure for the specific polymer.

-

Protocol 2: Vapor-Phase Deposition

This method is ideal for achieving a uniform monolayer of the silane on the substrate surface.

-

Substrate Cleaning:

-

Follow the same cleaning and activation procedure as described in Protocol 1.

-

-

Vapor Deposition Setup:

-

Place the cleaned and dried substrate in a vacuum desiccator or a dedicated vapor deposition chamber.

-

Place a small vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrate.

-

-

Deposition Process:

-

Evacuate the desiccator to a low pressure.

-

Allow the silane vapor to deposit onto the substrate surface for several hours (e.g., 2-12 hours) at room temperature or slightly elevated temperatures.

-

-

Rinsing and Curing:

-

Remove the substrate from the deposition chamber.

-

Sonicate the substrate in an anhydrous solvent (e.g., toluene or ethanol) to remove any physisorbed silane molecules.

-

Cure the treated substrate in an oven at 110-120°C for 30-60 minutes.

-

-

Polymer Film Deposition:

-

Proceed with polymer film deposition as described in Protocol 1.

-

Visualizations

Caption: Experimental workflow for improving polymer film adhesion.

Caption: Mechanism of this compound adhesion promotion.

Application Notes and Protocols: Enhancing Composite Mechanical Properties with Trimethoxy(p-tolyl)silane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of trimethoxy(p-tolyl)silane in enhancing the mechanical properties of composite materials. This document details the mechanism of action, presents illustrative quantitative data from similar silane coupling agents, and provides detailed experimental protocols for the surface treatment of fillers and the fabrication of composites.

Introduction to this compound in Composites

This compound is an organosilicon compound that functions as a coupling agent in composite materials.[1] Its molecular structure, featuring a p-tolyl group and three hydrolyzable methoxy groups, allows it to form a stable bridge between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices (e.g., epoxy, polypropylene).[1] This enhanced interfacial adhesion is critical for improving the overall mechanical performance and durability of the composite material. The p-tolyl group, in particular, contributes to increased hydrophobicity and improved compatibility with various polymer systems.

The primary mechanism of action involves the hydrolysis of the methoxy groups in the presence of moisture to form reactive silanol groups (-Si-OH).[1] These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, forming strong, covalent Si-O-filler bonds. The organophilic p-tolyl group extends away from the filler surface and becomes physically or chemically entangled with the polymer matrix during curing or processing, thus creating a robust interfacial layer that facilitates stress transfer from the polymer to the filler.[1]

Quantitative Data on Mechanical Property Enhancement

Table 1: Effect of Silane Treatment on Tensile Properties of Woodflour/Polypropylene Composites

| Filler Loading (wt%) | Silane Treatment | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| 30 | Untreated | 25.8 | 2.1 |

| 30 | Vinyltrimethoxysilane | 31.2 (+21%) | 2.5 (+19%) |

| 40 | Untreated | 23.5 | 2.6 |

| 40 | Vinyltrimethoxysilane | 28.9 (+23%) | 3.1 (+19%) |

| 50 | Untreated | 21.3 | 3.2 |

| 50 | Vinyltrimethoxysilane | 26.1 (+23%) | 3.8 (+19%) |

Data adapted from studies on vinyltrimethoxy silane in polypropylene composites.

Table 2: Influence of Silane Treatment on Flexural Properties of Glass Fiber/Recycled PET/Polyamide 6 Composites [2]

| Silane Treatment | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| Untreated Glass Fiber | 85.4 | 4.2 |

| γ-(trimethoxysilyl)propylmethacrylate (TMSPM) | 98.2 (+15%) | 4.8 (+14%) |

| γ-aminopropyltrimethoxysilane (APTMS) | 102.5 (+20%) | 5.1 (+21%) |

| γ-glycidyloxyproply trimethoxy silane (GPTMS) | 110.1 (+29%) | 5.5 (+31%) |

Data illustrates the impact of different functional groups on the silane's effectiveness.[2]

Table 3: Effect of Silane Concentration on Mechanical Properties of Polypropylene/Natural Zeolite Composites [3]

| Silane Type (at optimal concentration) | Young's Modulus (GPa) | Tensile Yield Strength (MPa) |

| Untreated Zeolite | 1.45 | 28.5 |

| 3-aminopropyltriethoxysilane (AMPTES) (1 wt%) | 1.68 (+16%) | 32.8 (+15%) |

| methyltriethoxysilane (MTES) (1 wt%) | 1.59 (+10%) | 31.2 (+9%) |

| 3-mercaptopropyltrimethoxysilane (MPTMS) (0.5 wt%) | 1.53 (+6%) | 30.1 (+6%) |

This table highlights that an optimal concentration of silane yields the best performance.[3]

Experimental Protocols

The following are detailed protocols for the surface treatment of inorganic fillers with this compound and the subsequent fabrication of a polymer composite.

Protocol for Surface Treatment of Silica Filler

Objective: To functionalize the surface of silica particles with this compound to improve their compatibility with a polymer matrix.

Materials:

-

Silica powder (e.g., fumed silica, silica nanoparticles)

-

This compound

-

Ethanol (or other suitable solvent like isopropanol)

-

Deionized water

-

Acetic acid (for pH adjustment)

-

Reaction vessel with a stirrer and condenser

-

Centrifuge

-

Oven

Procedure:

-

Preparation of Silane Solution:

-

Prepare a 95:5 (v/v) ethanol/water solution.

-

Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid. This acidic condition promotes the hydrolysis of the silane.

-

Add this compound to the ethanol/water solution to a final concentration of 1-5% (w/v). The optimal concentration should be determined experimentally.

-

Stir the solution for approximately 1-2 hours at room temperature to allow for the hydrolysis of the methoxy groups to silanol groups.

-

-

Filler Treatment:

-

Disperse the silica powder in the prepared silane solution. The amount of silica should be calculated to achieve a desired silane loading on the filler surface (typically 0.5-2% by weight of the filler).

-

Heat the suspension to 60-80°C and continue stirring for 2-4 hours under reflux to promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the silica surface.

-

After the reaction, cool the suspension to room temperature.

-

-

Washing and Drying:

-

Separate the treated silica from the solution by centrifugation.

-

Wash the silica powder with fresh ethanol multiple times to remove any unreacted silane and by-products.

-

Dry the treated silica powder in an oven at 100-120°C for at least 12 hours to remove residual solvent and water, and to complete the condensation of the silane layer.

-

Protocol for Fabrication of an Epoxy-Silica Composite

Objective: To fabricate a polymer composite with enhanced mechanical properties using silane-treated silica filler.

Materials:

-

Silane-treated silica powder (from the protocol above)

-

Untreated silica powder (for control samples)

-

Epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

-

Curing agent (e.g., an amine-based hardener)

-

High-shear mixer or ultrasonicator

-

Molds for casting test specimens

-

Vacuum oven

Procedure:

-

Dispersion of Filler:

-

Weigh the desired amount of epoxy resin.

-

Gradually add the silane-treated silica powder to the epoxy resin while mixing at a low speed. The filler loading can be varied (e.g., 1-10 wt%).

-

Increase the mixing speed to a high shear or use an ultrasonicator to ensure a uniform dispersion of the filler in the resin. Continue mixing for 30-60 minutes.

-

-

Degassing and Curing:

-

Place the mixture in a vacuum oven at a slightly elevated temperature (e.g., 60°C) to remove any entrapped air bubbles.

-

Once degassed, add the stoichiometric amount of the curing agent to the mixture and mix thoroughly for a few minutes until a homogeneous blend is achieved.

-

Pour the mixture into pre-heated molds.

-

-

Curing and Post-Curing:

-

Cure the composite in an oven according to the manufacturer's instructions for the epoxy system (e.g., 2 hours at 80°C followed by 3 hours at 150°C).

-

After curing, allow the composite to cool down slowly to room temperature to minimize internal stresses.

-

Post-cure the samples if required by the specific epoxy system to achieve optimal properties.

-

-

Mechanical Testing:

-

Prepare test specimens from the cured composite sheets according to standard testing methods (e.g., ASTM D638 for tensile strength, ASTM D790 for flexural properties).

-

Perform mechanical tests on both the composites with treated and untreated silica to quantify the effect of the silane coupling agent.

-

Visualizations

Signaling Pathway: Mechanism of Silane Coupling Agent

Caption: Mechanism of this compound as a coupling agent.

Experimental Workflow: Composite Fabrication

Caption: Experimental workflow for composite fabrication with silane-treated filler.

References

Troubleshooting & Optimization

Technical Support Center: Trimethoxy(p-tolyl)silane Based Surface Modification

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during surface modification experiments using Trimethoxy(p-tolyl)silane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of surface modification using this compound?

A1: The surface modification process relies on a two-step chemical reaction: hydrolysis and condensation. First, the methoxy groups (-OCH₃) of the this compound react with water molecules in the solution or adsorbed on the substrate surface to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface (e.g., silica, glass, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can also condense with each other to form a polysiloxane network on the surface.

Q2: What are the key factors influencing the quality of the this compound coating?

A2: Several factors can significantly impact the quality and reproducibility of your surface modification:

-

Substrate Cleanliness: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl groups for the reaction to occur uniformly.

-

Water Availability: Water is essential for the hydrolysis of the methoxy groups. The amount of water in the reaction solvent or adsorbed on the substrate is a critical parameter.

-

Solvent: The choice of solvent affects the solubility of the silane and the hydrolysis rate. Anhydrous solvents are often used to control the hydrolysis reaction on the substrate surface.

-

Silane Concentration: The concentration of this compound in the solution will influence the thickness and density of the resulting film.

-

Reaction Time and Temperature: These parameters affect the kinetics of both the hydrolysis and condensation reactions.

-

Curing Process: Post-deposition curing (heating) is often necessary to promote the formation of covalent bonds and remove residual solvent and byproducts.

Q3: How can I confirm that the surface modification was successful?

A3: Several surface analysis techniques can be employed to verify the presence and quality of the this compound coating:

-

Contact Angle Goniometry: A successful hydrophobic modification will result in a significant increase in the water contact angle on the surface.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon and carbon from the silane on the surface and provide information about the chemical bonding.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational bands of the silane, such as Si-O-Si and aromatic C-H bonds.

-

Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and measure changes in surface roughness after modification.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Inconsistent or non-reproducible results | 1. Substrate Contamination: Organic residues or particulate matter on the substrate can inhibit uniform silanization. 2. Variable Humidity/Water Content: Fluctuations in ambient humidity or water content in the solvent can lead to inconsistent hydrolysis rates. 3. Silane Degradation: this compound is sensitive to moisture and can hydrolyze and polymerize in the stock bottle over time. | 1. Implement a rigorous and consistent substrate cleaning protocol (see Experimental Protocols section). 2. Perform the reaction in a controlled environment (e.g., a glove box with controlled humidity) or use anhydrous solvents. 3. Use fresh silane from a sealed container. Consider storing the silane under an inert atmosphere (e.g., argon or nitrogen). |

| Poor surface coverage or patchy film | 1. Insufficient Hydroxyl Groups on Substrate: The substrate may not be sufficiently activated. 2. Low Silane Concentration: The concentration of the silane solution may be too low for complete coverage. 3. Inadequate Reaction Time: The deposition time may be too short for a complete monolayer to form. | 1. Pre-treat the substrate with a method that generates hydroxyl groups, such as piranha solution, UV-ozone treatment, or oxygen plasma. 2. Increase the concentration of the this compound solution. 3. Increase the immersion time of the substrate in the silane solution. |

| Thick, uneven, or aggregated silane layer | 1. Excessive Water in the System: Too much water can lead to premature and uncontrolled polymerization of the silane in the solution before it deposits on the surface. 2. High Silane Concentration: A very high concentration can lead to the formation of multilayers and aggregates. 3. Inadequate Rinsing: Failure to properly rinse the substrate after deposition can leave behind excess, unreacted silane. | 1. Use anhydrous solvents and control the humidity of the environment. 2. Decrease the concentration of the this compound solution. 3. Follow the rinsing steps in the protocol carefully to remove physisorbed silane molecules. |

| Low water contact angle after modification | 1. Incomplete Reaction: The silanization reaction may not have gone to completion, leaving a hydrophilic surface. 2. Incorrect Orientation of Molecules: The p-tolyl groups may not be properly oriented away from the surface. 3. Surface Rearrangement: On some substrates, the silane layer can rearrange over time, especially when exposed to moisture, burying the hydrophobic groups. | 1. Ensure all reaction parameters (cleanliness, water content, time, temperature) are optimized. 2. Proper curing can help in the self-organization of the monolayer. 3. Analyze the surface shortly after modification and store in a desiccated environment. |

Quantitative Data Summary

Disclaimer: The following data is based on studies of analogous aryl and alkyl trimethoxysilanes. Specific values for this compound may vary depending on the substrate and experimental conditions.

| Parameter | Typical Value Range for Unmodified Substrate (e.g., SiO₂/Si) | Expected Value Range after Aryl/Alkyl Silane Modification | Analytical Technique |

| Water Contact Angle | 10° - 30° | 70° - 110° | Contact Angle Goniometry |

| Surface Roughness (Ra) | < 0.5 nm | 0.5 - 2.0 nm | Atomic Force Microscopy (AFM) |

| Film Thickness | N/A | 1 - 5 nm (for monolayers) | Ellipsometry, XPS, AFM |

Experimental Protocols

Detailed Methodology for Surface Modification of a Silicon Wafer

This protocol provides a general framework for the surface modification of a silicon wafer with this compound. Optimization of parameters such as concentration, reaction time, and curing temperature may be necessary for specific applications.

1. Substrate Cleaning and Activation (Piranha Solution - Use with extreme caution in a fume hood with appropriate personal protective equipment)

-

Prepare a piranha solution by slowly adding hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 1:3 volume ratio in a glass beaker. Caution: This mixture is highly corrosive and exothermic.

-

Immerse the silicon wafer pieces in the piranha solution for 15-30 minutes.

-

Carefully remove the wafers and rinse them extensively with deionized (DI) water.

-

Dry the wafers under a stream of high-purity nitrogen or argon gas.

2. Silanization Solution Preparation

-

In a clean, dry glass container, prepare a solution of this compound in an anhydrous solvent (e.g., toluene or ethanol). A typical starting concentration is 1% (v/v).

-

For hydrolysis, a controlled amount of water can be added. A common approach is to use a solvent mixture such as 95:5 (v/v) ethanol:water.

3. Surface Deposition

-

Immerse the cleaned and dried silicon wafers in the silanization solution.

-